N-cyclopentyl-6-[(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)amino]pyridazine-3-carboxamide
Description
N-cyclopentyl-6-[(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)amino]pyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine core substituted with cyclopentyl and tetrahydroindazole groups, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-cyclopentyl-6-[(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)amino]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c29-22(23-16-7-1-2-8-16)19-12-13-20(26-25-19)24-18-11-5-6-15-14-28(27-21(15)18)17-9-3-4-10-17/h12-14,16-18H,1-11H2,(H,23,29)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTFTNNUSDAEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN=C(C=C2)NC3CCCC4=CN(N=C34)C5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-[(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)amino]pyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the cyclopentyl group: This step often involves the alkylation of the pyridazine core using cyclopentyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Synthesis of the tetrahydroindazole moiety: This can be synthesized separately through the reduction of indazole derivatives using hydrogenation or other suitable reducing agents.
Coupling of the tetrahydroindazole moiety to the pyridazine core: This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-6-[(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)amino]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe to study biological pathways and interactions due to its unique structure.
Medicine: Investigation as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-[(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)amino]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-6-[(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)amino]pyridazine-3-carboxamide: Unique due to its specific substitution pattern and potential biological activity.
N-cyclopentyl-6-[(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)amino]pyrimidine-3-carboxamide: Similar structure but with a pyrimidine core instead of pyridazine.
N-cyclopentyl-6-[(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)amino]pyrazine-3-carboxamide: Similar structure but with a pyrazine core instead of pyridazine.
Uniqueness
This compound is unique due to its specific combination of cyclopentyl and tetrahydroindazole groups attached to a pyridazine core. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
